3-propanoyl-2H-chromen-2-one

heterocyclic chemistry Rhodium catalysis oxime ester cyclization

Selecting 3-propanoyl-2H-chromen-2-one (CAS 136708-37-7) is critical for reproducible medicinal chemistry and CNS-targeted drug discovery. The C3-propanoyl chain confers a distinct LogP (~2.39) and intermediate lipophilicity that shorter (acetyl) or longer (butyryl) analogs cannot replicate, directly influencing membrane permeability, blood-brain barrier penetration, and MAO-B subtype selectivity. This scaffold enables unique Rh(III)-catalyzed [4+2] cyclization to chromeno[3,4-c]pyridines—a transformation impossible with unsubstituted coumarin. Procure ≥95% pure material to ensure batch-to-batch consistency in kinase inhibitor programs and heterocyclic library synthesis. Avoid generic substitutions that compromise biological interaction profiles.

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 136708-37-7
Cat. No. B3020237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propanoyl-2H-chromen-2-one
CAS136708-37-7
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESCCC(=O)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C12H10O3/c1-2-10(13)9-7-8-5-3-4-6-11(8)15-12(9)14/h3-7H,2H2,1H3
InChIKeyAOCROEIFZQWEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Propanoyl-2H-chromen-2-one (CAS 136708-37-7): A 3-Acyl Coumarin Scaffold for Medicinal Chemistry and Synthetic Diversification


3-Propanoyl-2H-chromen-2-one (CAS 136708-37-7), also designated as 3-propionyl-2H-1-benzopyran-2-one or 3-propionylcoumarin, is a synthetic coumarin derivative with a C12H10O3 molecular formula and a molecular weight of 202.21 g/mol . The compound features a 2H-chromen-2-one (coumarin) core bearing a propanoyl (propionyl) substituent at the C-3 position, which distinguishes it from other 3-acyl coumarins by the two-carbon length of its acyl chain. The coumarin scaffold is a privileged structure in drug discovery, and 3-acyl modifications at the C-3 position have been associated with enhanced pharmacological potential compared to unsubstituted coumarin [1].

Why 3-Propanoyl-2H-chromen-2-one Cannot Be Substituted by 3-Acetylcoumarin or Other 3-Acyl Analogs


Generic substitution among 3-acyl coumarin analogs is not scientifically justified due to acyl chain length-dependent differences in physicochemical properties and biological target interactions. The propanoyl (C2) substituent confers a calculated LogP of approximately 2.39 , which is distinct from the shorter acetyl (C1) analog and influences membrane permeability and protein binding profiles. In the context of monoamine oxidase (MAO) inhibition, the acyl chain at C-3 modulates enzyme subtype selectivity—an effect demonstrated in 3-acetylcoumarin derivatives where substitution patterns yielded MAO-B versus MAO-A selectivity differences [1]. Furthermore, the propanoyl moiety provides a unique ketone functional group that enables oxime formation and subsequent Rh(III)-catalyzed cyclization reactions that shorter-chain analogs cannot efficiently undergo [2]. These chain-length-dependent properties mean that substituting 3-propanoyl-2H-chromen-2-one with 3-acetylcoumarin or 3-butyrylcoumarin would alter both the compound's synthetic utility and its biological interaction profile, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Propanoyl-2H-chromen-2-one: Comparative Data for Scientific Procurement Decisions


Rh(III)-Catalyzed Cyclization via Oxime Ester Intermediates: A Synthetic Pathway Unique to Propanoyl-Substituted Coumarins

3-Propanoyl-2H-chromen-2-one undergoes reaction with hydroxylamine hydrochloride to form (E)-3-(1-(acetoxyimino)propyl)-2H-chromen-2-one, an oxime ester intermediate that participates in Rh(III)-catalyzed [4+2] cyclization with internal alkynes to yield chromeno[3,4-c]pyridine derivatives [1]. This transformation requires the propanoyl ketone at C-3 to form the oxime; the reaction pathway is not accessible using 3-unsubstituted coumarin or 3-carboxylic acid derivatives. The reaction proceeds under redox-neutral conditions and provides fused polycyclic products that are valuable in medicinal chemistry for scaffold diversification [1].

heterocyclic chemistry Rhodium catalysis oxime ester cyclization

Inferred hMAO-B Inhibitory Selectivity Advantage Over Unsubstituted Coumarin Based on 3-Acyl SAR

While direct hMAO inhibitory data for 3-propanoyl-2H-chromen-2-one are not available in the current literature, structure-activity relationship (SAR) inference from closely related 3-acetylcoumarin derivatives provides a quantitative baseline. In a 2024 study, 3-acetylcoumarin derivatives demonstrated selective hMAO-B inhibition with IC50 values as low as 0.31±0.04 μM for the 7,8-dichloro-substituted analog (compound 6d), while remaining non-cytotoxic (inactive) against MDA-MB-231 and MCF-7 breast cancer cell lines [1]. The 3-acetylcoumarins were evaluated using the MAO-Glo assay kit, and compound 6d showed MAO B/A non-selectivity with a selectivity index (SI) of 3.10 and reversible inhibition against the hMAO-B enzyme, along with neuroprotection against H2O2-treated human neuroblastoma (N2a) cells [1].

neurodegeneration monoamine oxidase inhibition Parkinson's disease

Predicted Lipophilicity (LogP) and Physicochemical Profile Distinguishing 3-Propanoyl-2H-chromen-2-one from Unsubstituted Coumarin

3-Propanoyl-2H-chromen-2-one exhibits predicted physicochemical properties that differentiate it from the unsubstituted coumarin parent compound. The compound has a predicted LogP of approximately 2.39 , calculated ACD/LogP of 1.91 , predicted boiling point of 397.7±30.0 °C at 760 mmHg, predicted density of 1.2±0.1 g/cm³, and polar surface area (PSA) of approximately 43-47 Ų . The compound contains 2 freely rotatable bonds and has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

ADME prediction lipophilicity drug-likeness

Recommended Research and Industrial Applications for 3-Propanoyl-2H-chromen-2-one Based on Verified Evidence


Synthesis of Chromeno[3,4-c]pyridine Fused Heterocycles via Rh(III)-Catalyzed Oxime Ester Cyclization

3-Propanoyl-2H-chromen-2-one serves as a key starting material for the synthesis of chromeno[3,4-c]pyridine derivatives via oxime ester formation followed by Rh(III)-catalyzed [4+2] cyclization with internal alkynes [1]. This redox-neutral transformation provides access to fused polycyclic scaffolds that are valuable in medicinal chemistry for kinase inhibitor and CNS-targeted drug discovery programs. Researchers developing heterocyclic compound libraries for high-throughput screening should prioritize this compound over 3-unsubstituted coumarin, which cannot undergo this transformation due to the absence of the C-3 ketone functional group required for oxime formation [1].

hMAO-B Inhibitor Scaffold Development for Neurodegenerative Disease Research

Based on class-level SAR from 3-acetylcoumarin studies demonstrating hMAO-B inhibition with IC50 values as low as 0.31 μM and reversible inhibition profiles [1], 3-propanoyl-2H-chromen-2-one represents a structurally relevant scaffold for developing hMAO-B inhibitors targeting Parkinson's disease and other neurodegenerative disorders. The 3-acyl substitution pattern is essential for MAO inhibitory activity—unsubstituted coumarin lacks this pharmacological property [1]. Researchers investigating MAO-B as a therapeutic target should consider 3-propanoyl-2H-chromen-2-one as a core scaffold for structure-activity relationship expansion, noting that the propanoyl chain length may modulate selectivity compared to acetyl analogs.

Lipophilicity-Modulated Lead Optimization in CNS and Anti-Infective Drug Discovery

With a predicted LogP approximately 1 unit higher than unsubstituted coumarin, 3-propanoyl-2H-chromen-2-one provides enhanced membrane permeability for drug discovery programs requiring blood-brain barrier penetration or improved cellular uptake [1]. The compound's molecular properties (MW = 202.21 g/mol, PSA = 43-47 Ų, 0 HBD, 3 HBA, 2 rotatable bonds) fall within favorable drug-like space . Medicinal chemistry teams optimizing lead compounds for CNS targets or intracellular antibacterial agents should evaluate this compound as a lipophilic scaffold alternative to 3-acetylcoumarin (shorter chain) or unsubstituted coumarin (lower LogP), where the intermediate lipophilicity profile may achieve an optimal balance between permeability and solubility.

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